molecular formula C30H46O7 B14065054 Tetrahydrocucurbitacin I

Tetrahydrocucurbitacin I

Cat. No.: B14065054
M. Wt: 518.7 g/mol
InChI Key: ITMUUFDDBRYVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocucurbitacin I is a triterpenoid compound of significant interest in pharmacological and biochemical research. As a derivative within the cucurbitacin family, it is part of a class of highly oxidized tetracyclic triterpenoids originally identified in plants of the Cucurbitaceae family, though they are also found in other botanical sources . These compounds are recognized for their diverse biological activities and are a focus of studies in natural product chemistry and drug discovery. In research settings, cucurbitacins are primarily investigated for their potent antitumor potential. Studies on related compounds, such as cucurbitacin I, have shown they can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) through the suppression of the JAK2/STAT3 signaling pathway, a crucial pathway for the survival and growth of many cancer cells . Furthermore, cucurbitacins are known to disrupt the actin cytoskeleton in cells, which affects cell morphology and motility, adding another mechanism by which they may inhibit cancer progression . Research into the pharmacokinetics of cucurbitacins, including absorption and distribution properties, is ongoing to better understand their potential therapeutic application . This product is labeled "For Research Use Only" (RUO). RUO products are essential tools for scientific investigation in laboratory settings, facilitating experiments in areas such as drug discovery and assay development . They are not intended for use in diagnostic procedures or for administration to humans or animals. This product is strictly for use by trained researchers in a controlled laboratory environment.

Properties

IUPAC Name

17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMUUFDDBRYVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Advanced Isolation Methodologies of Tetrahydrocucurbitacin I

Distribution within Plant Species

Tetrahydrocucurbitacin I has been identified in several species within the Cucurbitaceae family, notably in the genus Bryonia and has also been reported in Dendrosicyos socotrana. While other cucurbitacins are well-documented in Ecballium elaterium, the presence of this compound in this species is not prominently reported in the available scientific literature.

Bryonia spp. : Both Bryonia alba (white bryony) and Bryonia dioica (red bryony) are known to contain this compound. nih.govmdpi.com Research has confirmed its presence in the roots of these plants, alongside a variety of other cucurbitacins such as cucurbitacin E, B, I, D, J, K, and L, as well as dihydrocucurbitacins E and B. nih.govnih.gov The specific profile of these compounds can vary between the two Bryonia species.

Dendrosicyos socotrana : Commonly known as the cucumber tree, this species is endemic to the island of Socotra. farmaciajournal.com Scientific databases of plant compounds list this compound as a constituent of this unique, tree-forming member of the gourd family. researchgate.net

Ecballium elaterium : Known as the squirting cucumber, the fruits of this plant are a rich source of various cucurbitacins, including cucurbitacins D, E, and I. researchgate.netnih.gov Extensive research on the chemical constituents of Ecballium elaterium fruit juice has focused on these other cucurbitacins, and the presence of this compound has not been specifically identified in the reviewed studies. mdpi.comnih.gov

Table 1: Distribution of this compound in Selected Plant Species

Plant Species Presence of this compound Primary Plant Part
Bryonia alba Confirmed nih.govmdpi.com Roots nih.gov
Bryonia dioica Confirmed nih.govnih.gov Roots nih.gov
Dendrosicyos socotrana Reported researchgate.net Not specified
Ecballium elaterium Not reported in reviewed literature N/A

Factors Influencing Natural Abundance and Composition in Research Samples

The concentration and composition of this compound and other cucurbitacins in plant samples are not static. They are influenced by a range of environmental and developmental factors, which are critical considerations for research and phytochemical analysis.

Harvest Period : The timing of plant material collection significantly impacts the cucurbitacin content. For instance, variations in the levels of cucurbitacins, including this compound, have been noted in Bryonia roots depending on the harvest period. nih.gov Studies on other cucurbits, such as bitter Hawkesbury watermelon, have shown that earlier harvested, immature fruits contain higher concentrations of cucurbitacin-E-glycoside compared to ripe or overripe fruits. This suggests that the developmental stage of the plant is a key determinant of cucurbitacin abundance.

Geographical Location : The geographical origin of the plant material can lead to differences in the phytochemical profile. Variations in cucurbitacin content in Bryonia roots have been associated with the geographical location of the plant. nih.gov This is likely due to differences in climate, soil composition, and other environmental stressors that can influence the plant's secondary metabolism.

Plant Part : The distribution of cucurbitacins is not uniform throughout the plant. In Bryonia species, the roots are the primary site of accumulation for this compound. nih.govnih.gov In other cucurbits like Ecballium elaterium, the highest concentrations of cucurbitacins are found in the fruits, followed by the stems and leaves. mdpi.com

Storage : While not specifically detailed for this compound in the reviewed literature, the storage conditions of plant material are a well-known factor that can affect the stability and integrity of chemical compounds. Proper storage, such as keeping samples at low temperatures, is crucial to prevent degradation of the target compounds before extraction and analysis.

Table 2: Factors Affecting Cucurbitacin Content

Factor Influence on Abundance and Composition
Harvest Period Cucurbitacin levels can vary with the developmental stage of the plant, with higher concentrations often found in immature parts. nih.gov
Geographical Location Different growing locations can lead to variations in the phytochemical profile of the plant. nih.gov
Plant Part Cucurbitacins are often concentrated in specific organs, such as roots or fruits. mdpi.comnih.gov
Storage Post-harvest storage conditions can impact the stability of the chemical constituents.

Research-Scale Extraction and Purification Techniques for this compound

The isolation of this compound for research purposes involves a multi-step process of extraction and purification to separate it from the complex mixture of other plant metabolites.

The initial step typically involves the extraction of the plant material, such as the roots of Bryonia dioica, with an appropriate solvent. Chloroform (B151607) has been historically used for the extraction of cucurbitacins due to their good solubility in this solvent.

Following extraction, chromatographic techniques are employed for the isolation and purification of the target compound. Column chromatography is a classical method that has been successfully used to isolate this compound from Bryonia dioica extracts. This technique separates compounds based on their differential adsorption to a stationary phase packed in a column.

More modern and efficient methods, such as Flash Chromatography and High-Performance Liquid Chromatography (HPLC) , are now widely used for the purification of natural products. While specific protocols for this compound using these advanced techniques are not detailed in the reviewed literature, their application for the separation of other cucurbitacins from plants like Ecballium elaterium is well-documented. Flash chromatography allows for a rapid and economical separation, while HPLC provides high resolution and is suitable for the final purification of compounds to a high degree of purity. The identification and structural elucidation of the purified this compound are then typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Research-Scale Isolation and Purification Methods

Technique Description
Solvent Extraction Initial step to extract a crude mixture of compounds from the plant material using solvents like chloroform.
Column Chromatography A traditional method used for the separation and isolation of compounds from a mixture.
Flash Chromatography A rapid and efficient method for the fractionation of extracts.
High-Performance Liquid Chromatography (HPLC) A high-resolution technique used for the final purification of individual compounds.
Spectroscopic Analysis (NMR, MS) Used for the structural identification and confirmation of the isolated compound.

Biosynthetic Pathways and Enzymatic Transformations of Tetrahydrocucurbitacin I

Precursor Identification and Early Stage Biosynthesis of Cucurbitane-Type Triterpenoids

The journey to create the characteristic tetracyclic cucurbitane skeleton begins with the mevalonate (MVA) pathway, which produces the fundamental building blocks of all isoprenoids. maxapress.com The initial key precursor for all cucurbitane-type triterpenoids is the linear molecule 2,3-oxidosqualene. maxapress.comnih.govresearchgate.net This substrate is formed from the oxidation of squalene, a reaction catalyzed by the enzyme squalene epoxidase (SE). biorxiv.org

The pivotal step in forming the cucurbitane core is the cyclization of 2,3-oxidosqualene. mdpi.com This reaction is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as cucurbitadienol synthase. biorxiv.orgnih.gov The enzyme facilitates a proton-initiated cyclization cascade of 2,3-oxidosqualene folded in a specific chair-boat-chair conformation. biorxiv.orgresearchgate.net This precise folding is crucial as it directs the formation of the cucurbitane skeleton, distinguishing it from other triterpenoids like sterols, which are formed from a chair-chair-chair conformation. biorxiv.org The product of this cyclization is cucurbitadienol, the first committed precursor and foundational scaffold for the entire family of cucurbitacins, including Tetrahydrocucurbitacin I. mdpi.comnih.gov

Key Enzymes and Genetic Determinants in Cucurbitacin Biosynthesis

The biosynthesis of the diverse array of cucurbitacins from the foundational cucurbitadienol scaffold is orchestrated by a suite of modifying enzymes, primarily from the cytochrome P450 (CYP) monooxygenase and acyltransferase (ACT) families. maxapress.comnih.gov These enzymes are responsible for the extensive hydroxylation, oxidation, and acetylation reactions that decorate the core skeleton, leading to the vast structural diversity observed in this class of compounds. biorxiv.orgnih.gov

Oxidosqualene Cyclase (OSC): The enzyme that initiates the pathway, cucurbitadienol synthase, is encoded by the Bitter (Bi) gene. mdpi.com This enzyme is the gatekeeper for cucurbitacin biosynthesis, channeling 2,3-oxidosqualene away from primary metabolism (like phytosterol synthesis) and into this specialized secondary metabolic pathway. nih.govtandfonline.com In several cucurbit-producing plants, including cucumber, melon, and watermelon, the genes for cucurbitacin biosynthesis are found to be physically close together on a chromosome, forming a biosynthetic gene cluster. mdpi.comnih.gov

Cytochrome P450s (CYPs): These heme-containing enzymes are critical for the multi-step oxidation of the cucurbitadienol skeleton. nih.govresearchgate.net They introduce hydroxyl groups and other oxygen functionalities at various carbon positions, such as C2, C7, C11, C19, C20, and C25. biorxiv.orgnih.gov For example, research in various cucurbits has identified specific CYPs responsible for hydroxylations at key positions, which are essential steps toward creating the final active compounds. biorxiv.orgnih.gov

Acyltransferases (ACTs): After oxidation by CYPs, acyltransferases are often involved in the final tailoring steps. nih.gov These enzymes catalyze the transfer of an acetyl group, typically to a hydroxyl moiety on the cucurbitane skeleton. nih.gov For instance, the acetylation at the C25-hydroxyl group is a common step in the biosynthesis of many prevalent cucurbitacins, such as Cucurbitacin E and I. nih.govresearchgate.net

The table below summarizes some of the key enzymes identified in the biosynthesis of various cucurbitacins.

Enzyme FamilySpecific Enzyme (Gene)Plant SourceFunction in Pathway
Oxidosqualene Cyclase Cucurbitadienol Synthase (Bi)Cucumis sativus, Cucumis meloCyclization of 2,3-oxidosqualene to cucurbitadienol
Cytochrome P450 CYP88L2Cucumis sativusC19 hydroxylation of cucurbitadienol
Cytochrome P450 CYP81Q58Cucumis sativusFurther oxidation steps
Cytochrome P450 Cm890 / Cl890Cucumis melo / Citrullus lanatusC11 carboxylase and C20 hydroxylase activities
Acyltransferase CsACT / CmACT / ClACTCucumis sativus / C. melo / C. lanatusAcetylation of hydroxylated cucurbitacin precursors

This table is generated based on data from multiple research findings. biorxiv.orgnih.gov

Mechanisms of this compound Formation within the Biosynthetic Cascade

The precise biosynthetic pathway leading specifically to this compound has not been fully elucidated in a single study. However, based on the well-documented biosynthesis of its close analogue, Cucurbitacin I, the pathway can be inferred.

The formation likely proceeds through the following key stages:

Formation of the Precursor: The pathway begins with cucurbitadienol, which undergoes a series of hydroxylations catalyzed by specific cytochrome P450 enzymes to produce a di-hydroxylated intermediate.

Acetylation: An acetyltransferase (ACT) then catalyzes the acetylation of the C25-hydroxyl group, a critical step that forms Cucurbitacin I. nih.gov

Reduction to this compound: The final step in the formation of this compound is the reduction of a carbon-carbon double bond present in the side chain of Cucurbitacin I. This saturation step converts Cucurbitacin I into this compound. The specific enzyme, likely a reductase, responsible for this final conversion has yet to be definitively identified and characterized.

This proposed cascade highlights the modular nature of cucurbitacin biosynthesis, where a common precursor is sequentially modified by a dedicated toolkit of enzymes to generate a variety of related but distinct compounds. The formation of this compound represents a final tailoring step on a more common cucurbitacin, showcasing the chemical diversification potential within this plant metabolic pathway.

Rigorous Structural Elucidation and Stereochemical Analyses of Tetrahydrocucurbitacin I

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The elucidation of Tetrahydrocucurbitacin I's structure is a testament to the power of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous confirmation of the compound's constitution. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the cornerstone of structural elucidation for organic molecules. github.iorsc.orguobasrah.edu.iq For a molecule with the complexity of this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through techniques like the Nuclear Overhauser Effect (NOE). ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization state (e.g., C=O, C=C, C-O, C-C). Two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are crucial for establishing the complete carbon skeleton and the placement of functional groups by correlating signals from different nuclei.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound with high precision, allowing for the determination of its molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent molecule. The resulting fragmentation pattern offers valuable clues about the compound's structure, revealing the presence of specific substructures and functional groups by analyzing the mass of the fragments lost.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. youtube.com The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands indicating the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (from ketones or esters), and carbon-carbon double bonds (C=C), as well as the stretching and bending vibrations of C-H bonds in its tetracyclic core and side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. youtube.comlibretexts.orgphosphortech.comresearchgate.netnih.gov The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) can indicate the presence and extent of conjugation, such as α,β-unsaturated ketone systems, which are common chromophores in the cucurbitacin family.

X-ray Diffraction , specifically single-crystal X-ray crystallography, offers the most definitive structural evidence. mdpi.com This technique can determine the precise three-dimensional coordinates of every atom in a crystalline sample, providing unambiguous proof of the molecular structure and the absolute stereochemistry of all chiral centers. Obtaining a suitable crystal for analysis is often a significant challenge for complex natural products.

A summary of the expected spectroscopic data for a compound like this compound is presented below.

Spectroscopic TechniqueInformation Provided
¹H NMR Provides data on the chemical environment, number, and connectivity of protons. Key in determining the substitution patterns on the rings and side chain.
¹³C NMR Reveals the number of unique carbon atoms and their electronic environments (e.g., carbonyls, olefins, alcohols, alkyls).
2D NMR (COSY, HMBC) Establishes proton-proton and proton-carbon correlations over multiple bonds, allowing for the assembly of the complete molecular skeleton.
Mass Spectrometry Determines the molecular weight and elemental formula. Fragmentation patterns provide evidence for the presence of specific structural motifs.
IR Spectroscopy Identifies key functional groups such as hydroxyls (-OH), carbonyls (C=O), and carbon-carbon double bonds (C=C) through their characteristic vibrational frequencies.
UV-Vis Spectroscopy Detects the presence of conjugated systems (chromophores), such as enones, by measuring the absorption of ultraviolet or visible light. The wavelength of maximum absorbance (λmax) is a key diagnostic parameter.
X-ray Diffraction Provides the definitive three-dimensional structure and absolute stereochemistry by mapping the electron density of a crystalline sample.

Detailed Stereochemical Assignment

The biological activity of natural products is critically dependent on their three-dimensional structure, making the precise assignment of stereochemistry a crucial aspect of their characterization. This compound possesses multiple stereocenters within its tetracyclic framework and potentially in its side chain, leading to a large number of possible stereoisomers.

Side Chain Cyclization : A notable structural feature in some cucurbitacin derivatives is the cyclization of the side chain. This can lead to the formation of additional rings, such as furan or pyran rings, which introduces new stereocenters that require unambiguous assignment. The elucidation of this stereochemistry again relies heavily on detailed NMR analysis, including COSY, HMBC, and NOESY or ROESY experiments, to map out the connectivity and spatial arrangement of the atoms in the cyclized portion of the molecule. The stereochemistry of the side chain is critical as it contributes significantly to the diversity and biological specificity of this class of compounds.

The comprehensive stereochemical assignment for this compound integrates data from all available spectroscopic methods to build a complete and accurate three-dimensional model of the molecule.

Structure Activity Relationship Sar Studies of Tetrahydrocucurbitacin I and Analogues

Impact of Structural Modifications on Biological Activity (e.g., cytotoxicity, anti-inflammatory activity)

SAR studies on cucurbitacin analogues have revealed that minor structural changes can lead to significant differences in their biological profiles, particularly their cytotoxicity and anti-inflammatory actions. The presence and configuration of hydroxyl and acetyl groups, as well as the saturation of double bonds in the core structure, are critical for these activities.

Research involving a series of cucurbitacin analogues has provided specific insights into the functional importance of different parts of the molecule. For instance, modifications at the C3 and C11 positions on the cucurbitane A ring have been shown to selectively alter the compounds' inhibitory activities. The conversion of a carbonyl group at the C3 position to a hydroxyl group has been demonstrated to result in a loss of anti-JAK2 (Janus kinase 2) activity. Conversely, the addition of a hydroxyl group at the C11 position leads to a loss of anti-STAT3 (Signal Transducer and Activator of Transcription 3) activity researchgate.net. This highlights the distinct roles these positions play in the interaction with different biological targets, which in turn governs their cytotoxic and anti-inflammatory effects.

Furthermore, the α,β-unsaturated carbonyl group within the structure is considered a reactive electrophilic center. It is suggested that this feature might be linked to the high toxicity profile of some cucurbitacins. Modifying this functional group through partial saturation or the introduction of electron-donating or polar substituents is a strategy explored to potentially reduce reactivity and enhance selectivity, thereby aiming to decrease general cytotoxicity while retaining or improving therapeutic activity.

Table 1: Impact of Structural Modifications on the Biological Activity of Cucurbitacin Analogues
Structural ModificationResulting Change in Biological ActivityReference
Conversion of C3 carbonyl to a hydroxyl groupLoss of anti-JAK2 activity researchgate.net
Addition of a hydroxyl group to C11Loss of anti-STAT3 activity researchgate.net

Correlation between Chemical Structure and Molecular Target Binding Affinity

The biological activity of Tetrahydrocucurbitacin I and its analogues is intrinsically linked to their binding affinity for specific molecular targets. The JAK/STAT pathway is a primary focus of cucurbitacin research, and SAR studies have been crucial in mapping the structural requirements for effective inhibition of key proteins in this cascade.

Cucurbitacin I is known to inhibit the activation of both JAK2 and STAT3 researchgate.net. The differential effects of structural modifications on these two targets underscore a clear correlation between the chemical structure and binding affinity. As mentioned, the integrity of the C3 carbonyl group is essential for inhibiting JAK2, while the absence of a hydroxyl group at C11 is necessary for STAT3 inhibition researchgate.net. This suggests that the regions around the A and C rings of the cucurbitane skeleton are pivotal for molecular recognition and binding to these respective proteins.

For instance, Cucurbitacin Q, which differs from other analogues, selectively inhibits STAT3 activation without affecting JAK2 researchgate.net. This selectivity is attributed to its unique substitution pattern. These findings demonstrate that specific functional groups can act as key pharmacophores that govern the binding affinity and selectivity towards different molecular targets. The ability to modulate the selectivity between JAK2 and STAT3 through targeted chemical modifications is a significant finding, as it opens avenues for designing more specific and potentially less toxic therapeutic agents.

Table 2: Correlation Between Cucurbitacin Analogue Structure and Target Inhibition
CompoundKey Structural FeatureTarget Inhibition ProfileReference
Cucurbitacin A-Inhibits JAK2 but not STAT3 activation researchgate.net
Cucurbitacin B-Inhibits both JAK2 and STAT3 activation researchgate.net
Cucurbitacin E-Inhibits both JAK2 and STAT3 activation researchgate.net
Cucurbitacin I-Inhibits both JAK2 and STAT3 activation researchgate.net
Cucurbitacin Q-Inhibits STAT3 but not JAK2 activation researchgate.net

Influence of Stereochemistry on Biological Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental factor in the interaction between a drug molecule and its biological target. Natural products, including the cucurbitacins, are chiral molecules and are biosynthesized in a specific stereoisomeric form. This specific spatial configuration is often crucial for their biological potency.

While the fundamental importance of stereochemistry in drug action is well-established, specific studies isolating and comparing the biological potency of different stereoisomers of this compound are not extensively detailed in the currently reviewed scientific literature. However, based on general principles of medicinal chemistry and SAR studies of other complex natural products, it is highly probable that the specific stereoconfiguration of this compound is essential for its observed biological activities. Any alteration in its stereochemistry would likely impact its interaction with targets such as STAT3 and JAK2, thereby affecting its cytotoxic and anti-inflammatory potency.

Table of Mentioned Chemical Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Cucurbitacin A
Cucurbitacin B
Cucurbitacin E
Cucurbitacin I
Cucurbitacin Q

Chemical Synthesis and Derivatization Strategies for Tetrahydrocucurbitacin I

Laboratory Synthesis Approaches for Tetrahydrocucurbitacin I

The de novo synthesis of the cucurbitane skeleton, the fundamental framework of this compound, is a complex undertaking due to its highly oxygenated and stereochemically rich structure. nsf.gov Researchers have explored various strategies to construct this tetracyclic system, often involving multi-step sequences and sophisticated chemical transformations.

One notable approach in the broader cucurbitane family is the asymmetric de novo synthesis of octanorcucurbitacin B. nsf.gov This strategy circumvents the biosynthetic-hypothesized route from lanostane and instead provides direct access to the cucurbitane skeleton. nsf.gov Key steps in this synthesis include an annulative cross-coupling and an intramolecular Heck reaction to form a stereodefined polyunsaturated tetracycle containing crucial quaternary carbon centers. nsf.gov Subsequent transformations, such as a hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation, complete the synthesis. nsf.gov While this synthesis does not yield this compound directly, the principles and methodologies established are highly relevant for the future design of a total synthesis.

Another synthetic endeavor focused on the convergent construction of the tetracyclic core of cucurbitacins B and D. acs.org This work involved a detailed study of the Diels-Alder reaction to control the stereochemistry of the core structure. acs.org The synthesis of a diastereomer of the cucurbitacin core, epimeric at positions C8, C9, and C10, was achieved through a highly regio- and stereoselective Diels-Alder reaction. acs.org Such foundational studies are critical for developing a successful total synthesis of this compound.

The primary challenge in the total synthesis of cucurbitacins, including this compound, lies in the stereoselective installation of multiple functional groups and the construction of the strained ring systems. nih.gov To date, the focus of much of the synthetic work has been on the semi-synthesis of derivatives from more readily available natural cucurbitacins. nih.govmdpi.com

Table 1: Key Synthetic Reactions in the Construction of the Cucurbitane Skeleton

Reaction TypePurposeReference
Annulative Cross-CouplingFormation of the tetracyclic core nsf.gov
Intramolecular Heck ReactionStereoselective ring closure nsf.gov
Simmons-Smith CyclopropanationIntroduction of a cyclopropane ring nsf.gov
Diels-Alder ReactionConstruction of the core ring system acs.org

Preparation and Characterization of Semi-Synthetic Analogues and Derivatives (e.g., glucosides, acetylated forms)

Given the challenges of total synthesis, the preparation of semi-synthetic analogues from naturally occurring cucurbitacins is a more common and practical approach for generating novel compounds for research. nih.gov Dihydrocucurbitacin B and cucurbitacin B, which are structurally similar to this compound, have been used as starting materials for the creation of libraries of derivatives. nih.gov These modifications often target the functional groups in the A and B rings, as well as the side chain, to explore structure-activity relationships. nih.gov

Glucosides:

Glycosylation is a key modification of cucurbitacins that can influence their biological activity. mdpi.com The formation of cucurbitacin glucosides can be achieved through enzymatic methods. UDP-glucosyltransferases (UGTs) have been identified as critical enzymes in the glucosylation of cucurbitacins. mdpi.comnih.gov For instance, UGT74AC1 has been shown to effectively glycosylate cucurbitacins. mdpi.comresearchgate.net The characterization of these glucosides is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Acetylated Forms:

Acetylation is another common derivatization strategy for cucurbitacins. nih.gov Acetyltransferases (ACTs) are enzymes that catalyze the transfer of an acetyl group to the cucurbitacin skeleton. nih.gov For example, specific ACTs have been shown to catalyze the C16-acetylation of various cucurbitacin substrates. nih.gov The resulting acetylated derivatives can be purified and characterized using standard chromatographic and spectroscopic methods. nih.gov The introduction of an acetyl group can significantly alter the properties of the parent molecule. mdpi.com

Semi-synthetic modifications of related cucurbitacins have involved reactions such as:

Protection of hydroxyl groups: To selectively modify other parts of the molecule. mdpi.com

Acylation of hydroxyl groups: To introduce various ester functionalities. mdpi.com

Modification of the side chain: To explore the impact of this region on biological activity. nih.gov

The characterization of these semi-synthetic analogues relies heavily on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures. mdpi.comnih.gov

Table 2: Examples of Semi-Synthetic Modifications of Cucurbitacins

ModificationReagents/EnzymesPurposeReference
GlycosylationUDP-glucosyltransferase (UGT)Introduce sugar moieties mdpi.comnih.gov
AcetylationAcetyltransferase (ACT)Introduce acetyl groups nih.gov
EsterificationCarboxylic acids, coupling agentsIntroduce ester side chains mdpi.com
Side Chain ModificationVarious reagentsExplore structure-activity relationships nih.gov

Synthetic Pathway Optimization for Research Applications

The limited availability of this compound from natural sources and the absence of a total synthesis necessitate the optimization of pathways to obtain sufficient quantities for research.

One key area of optimization is the efficient extraction of cucurbitacins from plant material, which can then serve as starting points for semi-synthesis. researchgate.net Response surface methodology has been used to optimize the extraction conditions for cucurbitacins, including factors such as solvent-to-solid ratio, extraction speed, particle size, and temperature. researchgate.net

Another promising approach is metabolic engineering . By overexpressing key biosynthetic genes in hairy root cultures of plants like Cucurbita pepo, it is possible to increase the production of specific cucurbitacins. frontiersin.org This strategy offers a more sustainable and controllable source of starting materials for the semi-synthesis of this compound and its analogues.

Advanced Analytical Methodologies for Research and Quantification of Tetrahydrocucurbitacin I

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the separation, identification, and quantification of Tetrahydrocucurbitacin I. The versatility of HPLC allows for its application in the analysis of crude plant extracts and purified samples.

Several HPLC methods have been established for the analysis of cucurbitacins, including this compound. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. One such method utilizes a LiChrospher RP 18 column with a gradient elution of methanol (B129727) in water. sci-hub.se Another established isocratic method employs a Lichrospher 100 RP C18e column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, coupled with UV detection for quantification. researchgate.net For enhanced selectivity and the simultaneous analysis of various cucurbitacin forms, including aglycones and glycosides, an HPLC-MS method has been developed. diva-portal.org This technique uses a C18 column with a gradient of acetonitrile in trifluoroacetic acid, offering superior resolution and reduction of interference from other substances in the matrix. diva-portal.org

Table 1: HPLC Methodologies for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column LiChrospher RP 18 Lichrospher 100 RP C18e C18 column
Mobile Phase Water-Methanol Gradient Acetonitrile:Water (2:3) Acetonitrile in 0.01% Trifluoroacetic Acid (Gradient)
Detection Not specified UV at 230 nm Mass Spectrometry (MS)

| Reference | sci-hub.se | researchgate.net | diva-portal.org |

Spectrophotometric and Other Chromatographic Techniques (e.g., UHPLC, TLC)

Beyond HPLC, other chromatographic and spectrophotometric methods are valuable in the study of this compound. Spectrophotometric techniques, such as UV determination, have been historically used for the analysis of cucurbitacins. vdoc.pub

Thin-Layer Chromatography (TLC) is another significant technique employed for the qualitative analysis and purification of this compound. sci-hub.seresearchgate.net TLC is particularly useful for monitoring the progress of extraction and purification processes due to its simplicity and speed. For instance, the presence of cucurbitacin I, a closely related compound, has been confirmed in plant extracts using TLC. researchgate.net The isolation of novel cucurbitane derivatives has been achieved through a combination of preparative normal phase TLC and semi-preparative reversed-phase HPLC. researchgate.net While specific Ultra-High-Performance Liquid Chromatography (UHPLC) methods for this compound are not extensively detailed in the reviewed literature, the principles of UHPLC, offering higher resolution and faster analysis times, are applicable and represent a promising avenue for future analytical method development for this compound.

Method Validation for Reproducible Research Outcomes

The validation of analytical methods is a critical step to ensure that the data generated are accurate, reliable, and reproducible. While specific validation data for this compound are not extensively published, the validation process for closely related cucurbitacins, such as dihydrocucurbitacin B and cucurbitacin B, provides a clear framework. researchgate.net A typical validation process according to ICH guidelines would assess the following parameters: researchgate.net

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For instance, the calibration curve for dihydrocucurbitacin B was found to be linear in the range of 40.00 to 400 μg/mL. researchgate.net

Accuracy: This is determined by recovery studies, which measure the amount of analyte recovered from a sample with a known concentration. A recovery of 95.5±3.01% was reported for dihydrocucurbitacin B. researchgate.net

Precision: This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The repeatability for cucurbitacin B varied between 1.03 to 2.95%, while the intermediate precision was 2.29%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity and Specificity: These ensure that the analytical method can accurately measure the analyte of interest without interference from other components in the sample matrix.

By adhering to these validation principles, researchers can ensure the integrity of their findings related to this compound.

Sample Preparation Strategies for Complex Biological Matrices in Research Settings

The effective extraction and preparation of samples are crucial for the accurate analysis of this compound, particularly from complex biological matrices. The choice of extraction method and solvent can significantly impact the yield and purity of the target compound. researchgate.netresearchgate.net The detection of certain cucurbitacin aglycones is dependent on the date of harvest, duration of storage, and the extraction methods employed. researchgate.netresearchgate.net

Various solvents and techniques have been utilized for the extraction of cucurbitacins. Acetone, used in a Soxhlet extraction of mesocarp tissue, has been noted as a simple and rapid method for the detection and screening of cucurbitacin I. researchgate.net The yield of cucurbitacins is influenced by the plant tissue, solvent, extraction time, and temperature. researchgate.net For the isolation of cucurbitane derivatives from plant roots, chloroform (B151607) has been used as the extraction solvent, followed by chromatographic purification. researchgate.net

Table 2: Sample Preparation Strategies for Cucurbitacins

Matrix Extraction Solvent Extraction Method Purification Reference
Mesocarp Tissue Acetone Soxhlet Extraction Not specified researchgate.net
Plant Roots Chloroform Not specified Preparative TLC and semi-preparative RP-HPLC researchgate.net

Future Research Directions and Translational Potential of Tetrahydrocucurbitacin I Preclinical Focus

Exploration of Novel Molecular Targets and Mechanistic Pathways

A fundamental step in the preclinical assessment of Tetrahydrocucurbitacin I is the definitive identification of its molecular targets and the intricate signaling pathways it modulates. While the broader class of cucurbitacins is known to interact with pathways like the JAK/STAT and MAPK signaling cascades, the specific targets of the tetrahydro-derivative remain to be fully elucidated. Future research must move beyond assuming shared mechanisms with related compounds and establish the unique molecular fingerprint of this compound.

Advanced preclinical studies should employ a multi-pronged approach to achieve this. High-throughput screening using techniques such as chemical proteomics and affinity-based target identification can reveal direct binding partners. Subsequently, functional genomics, including CRISPR-Cas9 library screening, can validate these targets and uncover genes that are essential for the compound's activity. Understanding these precise mechanisms is critical for identifying patient populations most likely to respond and for designing rational combination therapies.

Table 1: Potential Methodologies for Target Identification of this compound

Methodology Objective Potential Outcome
Chemical Proteomics Identify direct protein binding partners. A list of candidate molecular targets.
CRISPR-Cas9 Screening Uncover genes mediating sensitivity or resistance. Validation of targets and discovery of pathway dependencies.
Kinase Profiling Assays Determine effects on a broad panel of kinases. Identification of specific kinase inhibition profiles.

Investigation of Combination Therapies in Preclinical Models

The clinical utility of many therapeutic agents is significantly enhanced when used in combination with other treatments. A crucial future direction for this compound is the systematic investigation of its potential for synergistic interactions with established therapeutic agents in preclinical models. The goal of such studies is to identify combinations that produce a greater therapeutic effect than either agent alone, potentially allowing for reduced dosages and minimized toxicity.

Preclinical evaluation should involve screening this compound against a panel of standard-of-care chemotherapeutics, targeted therapies, and immunotherapies across various cancer cell lines. Quantitative methods, such as the Chou-Talalay method for calculating the combination index (CI), should be employed to rigorously assess whether the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Promising combinations identified in vitro would then be advanced to in vivo animal models for validation of enhanced efficacy and assessment of the toxicity profile of the combined regimen.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To accurately predict the clinical potential of this compound, it is imperative to move beyond traditional two-dimensional cell cultures and subcutaneous xenograft models. Future research must leverage advanced preclinical models that more faithfully recapitulate the complexity of human disease, including the tumor microenvironment and immune system interactions.

The development and utilization of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, will be invaluable. PDX models are known to better preserve the genetic and phenotypic heterogeneity of the original tumor. Furthermore, the use of three-dimensional (3D) organoid cultures derived from patient tumors can provide a high-throughput platform for assessing therapeutic response in a more physiologically relevant context. For investigating interactions with the immune system, humanized mouse models—immunodeficient mice engrafted with human immune cells—will be essential to study the potential immunomodulatory effects of this compound.

Table 2: Advanced Preclinical Models for Future this compound Research

Model Type Key Advantage Research Application
Patient-Derived Xenografts (PDX) Preserves original tumor heterogeneity. In vivo efficacy testing on patient-relevant tumors.
3D Tumor Organoids Mimics tissue architecture and cell-cell interactions. High-throughput screening of efficacy and toxicity.
Humanized Mouse Models Contains a functional human immune system. Evaluation of immunomodulatory effects and combination with immunotherapy.

Targeted Analog Design for Enhanced Preclinical Efficacy and Selectivity

While this compound may possess inherent biological activity, the principles of medicinal chemistry offer the potential to create novel analogs with superior properties. A focused effort on targeted analog design represents a critical future step to optimize the compound's therapeutic index. The goal is to synthesize derivatives that exhibit enhanced potency against specific molecular targets, improved selectivity for cancer cells over healthy cells, and more favorable pharmacokinetic profiles.

This endeavor will require a deep understanding of the structure-activity relationship (SAR) of the this compound scaffold. Computational modeling and molecular docking studies can predict how modifications to the core structure will affect binding to its molecular targets. Synthetic chemistry efforts can then be directed to create a library of analogs based on these predictions. Each new analog would undergo rigorous preclinical testing to determine if the modifications led to the desired improvements in efficacy and selectivity, ultimately leading to a candidate with a higher potential for successful clinical translation.

Advanced Omics Approaches to Elucidate Comprehensive Biological Effects

To gain a holistic understanding of the biological impact of this compound, future research must integrate advanced omics technologies. These approaches provide a global, unbiased view of the changes occurring within a cell or organism upon treatment, revealing novel mechanisms and potential biomarkers of response.

Transcriptomics: Using RNA-sequencing, researchers can map the complete set of gene expression changes induced by this compound. This can reveal entire pathways that are activated or suppressed, providing a broad overview of the compound's cellular impact.

Proteomics: Quantitative proteomics can identify alterations in protein expression and post-translational modifications, offering insights that are complementary to transcriptomic data and closer to the functional state of the cell.

Metabolomics: By profiling the changes in small-molecule metabolites, metabolomics can uncover shifts in cellular metabolism, such as alterations in glycolysis or amino acid metabolism, that are driven by the compound's activity.

Integrating these multi-omics datasets will provide a comprehensive and multi-layered understanding of the mechanism of action of this compound. This knowledge is invaluable for identifying pharmacodynamic biomarkers to monitor drug activity in future preclinical and clinical studies and for developing hypotheses for rational combination therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.